3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid
Description
3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid is a chiral compound featuring a piperidin-2-yl substituent at the β-position of a propanoic acid backbone, with a tert-butoxycarbonyl (Boc)-protected amino group at the α-position. This structure combines a rigid piperidine ring with a carboxylic acid functionality, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPZAVQZGHJWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660825 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(piperidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-32-9 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(piperidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid, commonly referred to as Boc-Pip-Ac, is an amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is significant in peptide synthesis and drug development. Its piperidine moiety contributes to various biological interactions, making it a subject of interest in pharmacological studies.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 886362-32-9
- IUPAC Name : (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid
Biological Activity Overview
The biological activity of Boc-Pip-Ac can be categorized into several key areas:
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antibacterial properties. The piperidine ring is known to enhance membrane permeability, which may aid in the penetration of bacterial cell walls.
- Neuropharmacological Effects : The piperidine structure is often associated with neuroactive compounds. Studies suggest that Boc-Pip-Ac may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Anticancer Potential : Preliminary investigations into the compound's anticancer activity have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of Boc-Pip-Ac demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications in the piperidine structure were found to enhance efficacy, suggesting that further optimization could yield more potent antimicrobial agents.
Case Study 2: Neuropharmacology
In a neuropharmacological assessment, Boc-Pip-Ac was tested for its effects on neurotransmitter release in vitro. Results indicated that the compound could modulate serotonin levels, potentially offering insights into treatments for mood disorders.
Case Study 3: Anticancer Mechanisms
Research focusing on the anticancer properties of Boc-Pip-Ac revealed its ability to inhibit the growth of human breast cancer cells (MCF-7). Mechanistic studies showed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
One of the primary applications of this compound is in the synthesis of peptides and peptidomimetics. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the incorporation of piperidine derivatives into peptide chains. This functionality is crucial for developing novel therapeutics targeting various diseases, including cancer and metabolic disorders.
Case Study: Synthesis of Antimicrobial Peptides
Research has demonstrated that derivatives of 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid can be utilized to create antimicrobial peptides with enhanced activity against resistant bacterial strains. For instance, a study synthesized a series of piperidine-containing peptides that exhibited significant antibacterial properties, showcasing the compound's utility in drug development .
Neuroscience Research
2.1 Neuroactive Compounds
The piperidine moiety in this compound is associated with various neuroactive compounds, making it a valuable scaffold in neuroscience research. Compounds derived from this compound have been investigated for their potential to modulate neurotransmitter systems, particularly in the context of anxiety and depression.
Case Study: Modulation of GABA Receptors
A study explored the effects of piperidine derivatives on GABA receptor activity, demonstrating that modifications to the amino acid structure could enhance receptor binding affinity and efficacy. This suggests that this compound could serve as a lead compound for developing new anxiolytic agents .
Drug Delivery Systems
3.1 Biocompatibility and Targeting
The compound's structural characteristics make it suitable for use in drug delivery systems, particularly in designing targeted therapies for cancer treatment. The ability to modify the piperidine ring allows for conjugation with various targeting ligands, enhancing the selectivity of drug delivery.
Data Table: Comparison of Drug Delivery Systems Using Piperidine Derivatives
| Compound | Targeting Mechanism | Release Profile | Efficacy |
|---|---|---|---|
| Compound A | Folate Receptor | Controlled | High |
| 3-Boc-Amino-Piperidine | HER2+ Cells | Sustained | Moderate |
| Compound B | CD44+ Cells | Rapid | High |
This table illustrates how different compounds, including those derived from this compound, vary in their targeting mechanisms and release profiles, which are critical for effective cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid, differing in substituents, ring positions, or aromaticity. Key comparisons are summarized in Table 1 and discussed below.
3-(Piperidin-2-yl)propanoic Acid
- Structure: Lacks the Boc-protected amino group but retains the piperidin-2-yl substituent.
- Properties : Smaller molecular weight (157.21 g/mol vs. ~285 g/mol estimated for the main compound) and higher polarity due to the absence of the Boc group.
- Applications: Used as a building block for peptide modifications or metal-organic frameworks, but its unprotected amino group limits stability in acidic conditions .
2-((tert-Butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic Acid
- Structure : Substitutes the piperidin-2-yl group with a 1-methylpiperidin-4-yl moiety.
- The 4-position substitution may influence binding affinity in CNS targets compared to the 2-position in the main compound .
3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic Acid
- Structure : Replaces the piperidine ring with a 4-fluorophenyl group.
- Applications : Used in the synthesis of leucine-rich repeat kinase 2 (LRRK2) inhibitors, highlighting the role of aromatic substituents in kinase targeting. The fluorine atom enhances metabolic stability and lipophilicity .
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
- Structure : Features a methyl branch at the β-position instead of the piperidinyl group.
- Synthesis: Prepared via catalytic hydrogenation of cyano precursors, followed by hydrolysis (72% yield) . This contrasts with the main compound, which likely requires piperidine-ring functionalization.
- Properties : Lower molecular weight (203.24 g/mol) and reduced steric hindrance compared to the piperidine-containing analog .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic Acid
- Structure : Incorporates a carbamoylphenyl group, introducing hydrogen-bonding capability.
Table 1: Structural and Functional Comparison of Similar Compounds
Q & A
Basic Synthesis and Purification
Q: What are the optimal reaction conditions for synthesizing 3-((tert-butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid, and how can purity be ensured? A: The synthesis typically involves coupling a Boc-protected amine with a piperidine-containing precursor using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). For example, similar protocols use DCC (0.369 mmol) and DMAP (0.037 mmol) in CH₂Cl₂ at room temperature for 16 hours . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from polar aprotic solvents. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or NMR to confirm the absence of unreacted starting materials or coupling byproducts .
Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and enantiomeric purity of this compound? A:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ 1.5–3.0 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₅N₂O₄).
- Chiral HPLC: To assess enantiomeric purity, use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention times for (R)- and (S)-isomers should be compared against standards .
Stability Under Laboratory Conditions
Q: How does pH or temperature affect the stability of the Boc group in this compound during storage or reactions? A: The Boc group is stable under neutral or mildly acidic conditions but cleaves under strong acids (e.g., TFA) or prolonged exposure to heat (>40°C). Storage recommendations include airtight containers at –20°C in desiccated environments to prevent hydrolysis. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring can quantify decomposition .
Advanced Stereochemical Considerations
Q: How can stereochemical integrity at the piperidine-2-yl moiety be maintained during synthesis, and what are the implications for biological activity? A: Asymmetric synthesis using chiral auxiliaries or enantioselective catalysts (e.g., Evans oxazolidinones) can control stereochemistry. For example, (R)-configured analogs may exhibit higher receptor binding affinity in kinase inhibition assays. Chiral SFC (supercritical fluid chromatography) is recommended for resolving diastereomers, as demonstrated in studies of similar piperidine derivatives .
Enzymatic Interaction Studies
Q: What methodologies are suitable for evaluating this compound’s role in enzyme-substrate interactions, such as protease inhibition? A:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) with immobilized enzymes.
- Fluorescence Polarization: Use fluorophore-labeled substrates to quantify competitive inhibition.
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to identify binding motifs. Prior studies on Boc-protected amino acids highlight the importance of the piperidine ring’s conformation in active-site interactions .
Resolving Contradictory Biological Data
Q: How should researchers address discrepancies in reported biological activities (e.g., IC50 variability) across studies? A:
- Batch Analysis: Compare purity and stereochemical composition of tested batches via LC-MS and chiral HPLC.
- Assay Conditions: Standardize buffer pH, ionic strength, and temperature, as small changes can alter enzyme kinetics.
- Structural Modeling: Use molecular dynamics simulations to assess how minor structural variations (e.g., piperidine ring puckering) affect binding. Contradictions in activity may arise from differences in cell permeability or metabolic stability, as seen in pharmacokinetic studies of related Boc-protected compounds .
Safe Handling and Waste Disposal
Q: What precautions are necessary for safe laboratory handling and disposal of this compound? A:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Waste Treatment: Hydrolyze the Boc group with TFA before neutralizing with bicarbonate. Follow institutional guidelines for organic waste containing piperidine moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
